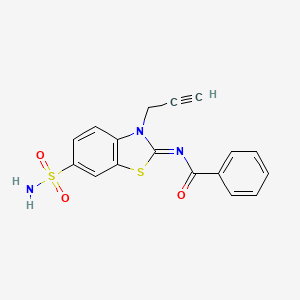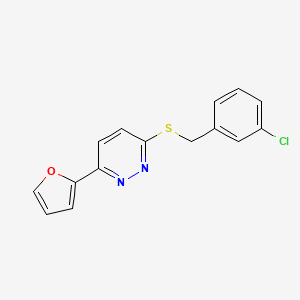
2,3-Dibrom-4,5-Dimethoxybenzaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-4,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H8Br2O3 It is a brominated derivative of benzaldehyde, characterized by the presence of two bromine atoms and two methoxy groups on the benzene ring
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-4,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary target of 2,3-Dibromo-4,5-dimethoxybenzaldehyde is α-glucosidase , an enzyme involved in carbohydrate synthesis and breakdown . This enzyme plays a crucial role in diabetes, viral infection, and cancer .
Mode of Action
2,3-Dibromo-4,5-dimethoxybenzaldehyde interacts with α-glucosidase, inducing minor conformational changes in the enzyme . The interaction between the compound and α-glucosidase is driven by both hydrophobic forces and hydrogen bonds . The compound molecule is completely buried in the α-glucosidase binding pocket, with part of the molecule reaching the catalytic center and overlapping with the position of glucose .
Biochemical Pathways
The interaction of 2,3-Dibromo-4,5-dimethoxybenzaldehyde with α-glucosidase affects the carbohydrate synthesis and breakdown pathways . By inhibiting α-glucosidase, the compound delays the hydrolysis of carbohydrates, which can help alleviate postprandial hyperglycemia .
Result of Action
The inhibition of α-glucosidase by 2,3-Dibromo-4,5-dimethoxybenzaldehyde results in delayed carbohydrate hydrolysis and alleviated postprandial hyperglycemia . This makes the compound a potential α-glucosidase inhibitor for type 2 diabetes treatment .
Action Environment
The action of 2,3-Dibromo-4,5-dimethoxybenzaldehyde may be influenced by various environmental factors. For instance, the hydrophobicity of the environment can affect the formation of the active center in the enzyme molecules
Biochemische Analyse
Biochemical Properties
It is known that brominated compounds like this one can participate in free radical reactions . This suggests that 2,3-Dibromo-4,5-dimethoxybenzaldehyde could interact with various enzymes and proteins in a biochemical context, potentially influencing their function through mechanisms such as enzyme inhibition or activation .
Cellular Effects
Similar compounds have been found to exhibit cytotoxicity to cancer cells , suggesting that 2,3-Dibromo-4,5-dimethoxybenzaldehyde could potentially influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that brominated compounds can participate in free radical reactions . This suggests that 2,3-Dibromo-4,5-dimethoxybenzaldehyde could exert its effects at the molecular level through mechanisms such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4,5-dimethoxybenzaldehyde typically involves the bromination of 4,5-dimethoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions.
Industrial Production Methods
While specific industrial production methods for 2,3-Dibromo-4,5-dimethoxybenzaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
Oxidation: 2,3-Dibromo-4,5-dimethoxybenzoic acid.
Reduction: 2,3-Dibromo-4,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,5-dimethoxybenzaldehyde: Similar structure but with only one bromine atom.
2,3-Dibromo-4,5-dihydroxybenzaldehyde: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
2,3-Dibromo-4,5-dimethoxybenzaldehyde is unique due to the presence of both bromine atoms and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2,3-dibromo-4,5-dimethoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-13-6-3-5(4-12)7(10)8(11)9(6)14-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWPZHKAEDDEGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Br)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
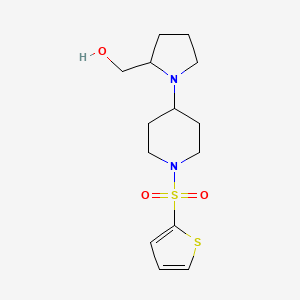

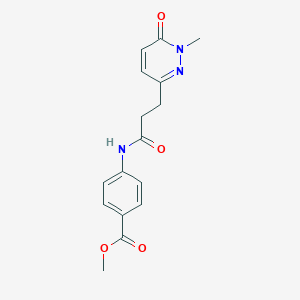
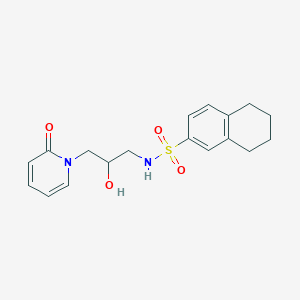
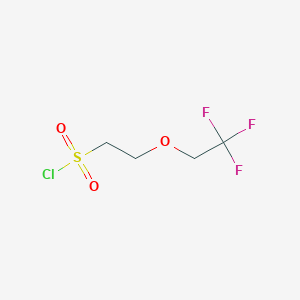

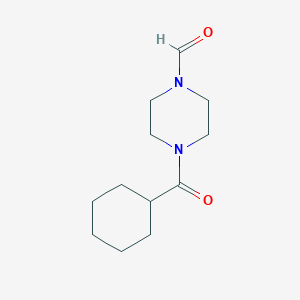
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2405180.png)

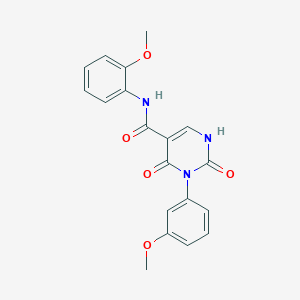
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2405184.png)

